2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid
Description
Properties
IUPAC Name |
2-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-5-7(14(16,17)18)6-21-11(19-20-12(10)21)8-3-1-2-4-9(8)13(22)23/h1-6H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWGFVFICSUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138003 | |
| Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672951-21-2 | |
| Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672951-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a]pyridine ring: This step typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate can form the triazolo[4,3-a]pyridine ring.
Introduction of the benzenecarboxylic acid moiety: This can be achieved through a coupling reaction, where the triazolo[4,3-a]pyridine intermediate is reacted with a benzenecarboxylic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted by nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The triazolo[4,3-a]pyridine scaffold allows diverse substitutions at positions 3, 6, and 6. Below is a comparison of key analogs, focusing on substituents, molecular formulas, and weights:
*Calculated based on core structure (C₇H₃ClF₃N₃) + benzoic acid (C₇H₅O₂).
Functional Group Impact Analysis
- Carboxylic Acid (Target Compound) : Introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, favoring aqueous solubility and target binding in polar environments.
- Amine Derivatives (e.g., Ethylamine hydrochloride ) : Basic amines can form salts (e.g., HCl), improving crystallinity and bioavailability.
- Sulfanyl Acetamide : Thioether linkage and amide group enhance metabolic stability and protease resistance.
- Reactive Groups (e.g., Bromomethyl ) : Serve as intermediates for conjugation or further functionalization.
Biological Activity
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C13H8ClF3N3O2
- CAS Number: 1428532-93-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-tubercular properties and its interactions with various biological targets.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a study focused on the synthesis of novel derivatives targeting Mycobacterium tuberculosis, compounds similar to this compound exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 4.00 μM against M. tuberculosis H37Ra . The compound's efficacy was further supported by low cytotoxicity in human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Docking studies suggest that the triazole moiety interacts with heme-binding sites in various enzymes, potentially inhibiting their activity and disrupting cellular processes critical for pathogen survival .
Study 1: Synthesis and Evaluation of Anti-Tubercular Agents
In a comprehensive study published in the RSC Advances, researchers synthesized a series of compounds based on the triazolo-pyridine scaffold, including derivatives of this compound. The most active derivatives demonstrated IC90 values between 3.73 and 40.32 μM against M. tuberculosis H37Ra .
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6e | 1.35 | 40.32 | Non-toxic |
| 6a | 1.48 | 4.00 | Non-toxic |
| 7e | 2.18 | 3.73 | Non-toxic |
Study 2: Targeting VEGFR-2
Another study explored the compound's potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. The findings indicated that derivatives similar to this compound exhibited potent inhibitory activities against VEGFR-2 with promising selectivity profiles in various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
